BenchChemオンラインストアへようこそ!

2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene

BET bromodomain inhibitors Medicinal chemistry Fragment-based drug design

This compound is a precisely functionalized, dual-electrophile intermediate for BET bromodomain inhibitor programs. It uniquely positions an aryl bromide (C-2) and a benzylic bromide (4-bromomethyl) on a single phenoxy ring bearing a 2,4-difluorophenoxy substituent. This 1,2,4-substitution pattern provides non-interchangeable, orthogonal reactivity: direct S_N2 displacement at the benzylic carbon followed by Pd-catalyzed cross-coupling at the aryl site, without protecting-group steps. Regioisomers with identical formulae (e.g., CAS 1522383-54-5) lack this sequence and cannot enter the published 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one BET inhibitor synthesis. Specify CAS 1446236-26-5 to ensure the correct substitution geometry for your SAR exploration.

Molecular Formula C13H8Br2F2O
Molecular Weight 378.01 g/mol
CAS No. 1446236-26-5
Cat. No. B1472611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene
CAS1446236-26-5
Molecular FormulaC13H8Br2F2O
Molecular Weight378.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)Br)OC2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H8Br2F2O/c14-7-8-1-3-12(10(15)5-8)18-13-4-2-9(16)6-11(13)17/h1-6H,7H2
InChIKeyAEJTZCCKPGPARA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene (CAS 1446236-26-5): Procurement-Relevant Identity and Class Profile


2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene is a dibrominated diaryl ether building block (C₁₃H₈Br₂F₂O, MW 378.01 g/mol) with two chemically distinct electrophilic sites: an aryl bromide at position 2 and a benzylic bromide at the 4-bromomethyl position, both installed on the same phenoxy ring that bears a 2,4-difluorophenoxy substituent . The compound is supplied as a solid with typical purity ≥95% and is classified exclusively for research use . Its primary documented application lies in medicinal chemistry, where it serves as a key intermediate in the multi-step synthesis of BET bromodomain inhibitors, specifically as the immediate precursor to (3-bromo-4-(2,4-difluorophenoxy)benzyl)(ethyl)sulfane, a fragment used to construct 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one-based BET inhibitors [1].

Why In-Class Brominated Phenoxy Aromatics Cannot Substitute for 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene


Compounds sharing the identical molecular formula C₁₃H₈Br₂F₂O — such as 4-bromo-1-[(3-bromo-5-fluorophenoxy)methyl]-2-fluorobenzene (CAS 1522383-54-5) or 1-bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene (CAS 2586127-01-5) — are regioisomers that differ critically in the relative spatial arrangement of their two bromine atoms and the difluorophenoxy ring . In the target compound, the aryl bromine is positioned ortho to the diaryl ether linkage (position 2) while the benzylic bromine occupies the para position (4-bromomethyl), creating a defined 1,2,4-substitution pattern on the central phenyl ring. This topology is non-interchangeable with regioisomers in which the benzylic bromine is meta or the fluorines occupy different ring positions, because the downstream functionalization sequence — typically sequential cross-coupling at the aryl bromide followed by nucleophilic displacement or thioether formation at the benzylic carbon — depends on the precise spatial and electronic environment dictated by this substitution geometry [1]. Simply matching molecular weight or halogen count without respecting the exact connectivity pattern will not produce the same synthetic intermediate and cannot enter the same BET inhibitor synthetic route.

Quantitative Differentiation Evidence for 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene Relative to Its Closest Analogs


Regiochemical Topology: Ortho-Aryl-Bromine / Para-Bromomethyl Configuration as a Synthetic Selectivity Driver

The target compound positions its two reactive bromine centers in a 1,2,4-relationship on the central ring: the aryl bromide is ortho to the ether oxygen (C-2) and the bromomethyl group is para to the ether (C-4). Among the known C₁₃H₈Br₂F₂O isomers, the comparator 4-bromo-1-[(3-bromo-5-fluorophenoxy)methyl]-2-fluorobenzene (CAS 1522383-54-5) places both bromines on different rings and lacks the bromomethyl group entirely, while 1-bromo-2-((4-bromobenzyl)oxy)-3,4-difluorobenzene (CAS 2586127-01-5) connects the bromobenzyl group via a benzylic ether linkage rather than a direct C–C bond to the diaryl ether core . This fundamentally alters the possible synthetic transformations: the target compound's bromomethyl group can be displaced to install a thioether (as demonstrated in the published route to (3-bromo-4-(2,4-difluorophenoxy)benzyl)(ethyl)sulfane, CAS 1446236-31-2) [1], while the ortho aryl bromide remains available for subsequent palladium-catalyzed cross-coupling [1]. No regioisomeric analog provides this exact sequential reactivity profile.

BET bromodomain inhibitors Medicinal chemistry Fragment-based drug design

Validated Role as Immediate Precursor in a Published BET Bromodomain Inhibitor Synthetic Route

The compound is explicitly documented as the direct upstream reagent for the synthesis of (3-bromo-4-(2,4-difluorophenoxy)benzyl)(ethyl)sulfane [1], which in turn serves as a reactant for constructing 2-(2-(2,4-difluorophenoxy)-5-((ethylsulfonyl)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane — a boronate ester intermediate used in the discovery of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as highly potent and selective BET bromodomain inhibitors [2]. Among the commercially available C₁₃H₈Br₂F₂O isomers, none of the comparator compounds (CAS 1522383-54-5, CAS 1513172-83-2, or CAS 2586127-01-5) have been cited in an analogous published synthetic route to a BET inhibitor fragment. The target compound's entry into this specific medicinal chemistry program is a direct consequence of its unique 1,2,4-substitution topology, which enables the sequential bromomethyl thioetherification and subsequent Suzuki–Miyaura borylation sequence required by the inhibitor design [1].

BET bromodomain BRD4 inhibitors Cancer therapy

Dual Electrophilic Reactivity from Aryl Bromide and Benzylic Bromide Enables Orthogonal Functionalization Sequences

The target compound provides two electronically and sterically distinct leaving groups on the same molecule: a benzylic bromide (C₆H₄–CH₂–Br) capable of undergoing S_N2-type displacements with thiols, amines, or alkoxides under mild basic conditions, and an aryl bromide (ortho to the electron-withdrawing ether) amenable to palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, etc.) . The published BET inhibitor route exploits this orthogonality by first displacing the benzylic bromide with ethanethiol, then performing a borylation/Suzuki sequence at the aryl bromide site [1]. In contrast, regioisomers such as CAS 1522383-54-5 feature an aryl bromide and an aryl fluoride, but no benzylic bromide, making S_N2-based diversification at the benzylic carbon impossible . Similarly, CAS 2586127-01-5 positions its bromine atoms such that the benzylic site is attached via an ether linkage (R–O–CH₂–Ar–Br) rather than a direct CH₂–Br, altering the steric accessibility and nucleofugality of the benzylic leaving group compared to the target compound .

Orthogonal functionalization Building block chemistry Sequential cross-coupling

Procurement-Relevant Application Scenarios for 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene (CAS 1446236-26-5)


BET Bromodomain Inhibitor Lead Optimization and Fragment Elaboration

Medicinal chemistry teams developing BET/BRD4 inhibitors can directly employ this compound as the entry point to the (3-bromo-4-(2,4-difluorophenoxy)benzyl)(ethyl)sulfane intermediate and, subsequently, the corresponding aryl boronate ester for Suzuki diversification [1]. This route mirrors the published discovery of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one-based BET inhibitors, enabling rapid SAR exploration around the difluorophenoxy and benzyl thioether/sulfone motifs [2].

Orthogonal Dual-Electrophile Building Block for Parallel Library Synthesis

The presence of two chemically distinct C–Br bonds (aryl bromide and benzylic bromide) on the same phenyl ring allows library chemists to perform sequential, high-yielding transformations — first a nucleophilic displacement at the benzylic position, followed by a palladium-catalyzed cross-coupling at the aryl site — without intermediate protecting-group steps [1]. This orthogonal reactivity profile makes the compound suitable for automated parallel synthesis platforms where step-count reduction directly impacts throughput and cost.

Synthesis of 2,4-Difluorophenoxy-Containing Pharmacophore Intermediates

The 2,4-difluorophenoxy moiety is a privileged fragment in several kinase and epigenetic inhibitor pharmacophores. This compound provides the complete difluorophenoxy-diaryl ether core with two points of diversification, allowing medicinal chemists to systematically vary the substitution pattern at positions 2 and 4 of the central phenyl ring while maintaining the difluorophenoxy substituent constant .

Comparator Exclusion: Clear Distinction from Non-Functionalizable Regioisomers

In procurement specifications where the intended downstream chemistry involves benzylic S_N2 displacement followed by aryl cross-coupling, requesters must explicitly exclude regioisomeric C₁₃H₈Br₂F₂O compounds such as CAS 1522383-54-5 (no bromomethyl group) or CAS 2586127-01-5 (bromomethyl on the wrong ring, ether-linked), as these analogs lack the requisite dual-electrophile orthogonality and have no published precedent in the targeted BET inhibitor synthetic pathway [1].

Quote Request

Request a Quote for 2-Bromo-4-(bromomethyl)-1-(2,4-difluorophenoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.